molecular formula C14H17ClO B601225 trans-4-(p-Chlorophenyl)-1-acetylcyclohexane CAS No. 91161-85-2

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Cat. No. B601225
CAS RN: 91161-85-2
M. Wt: 236.74
InChI Key:
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Description

The compound “trans-4-(p-Chlorophenyl)-1-acetylcyclohexane” is a cyclohexane ring with a p-chlorophenyl group and an acetyl group attached to it. The “trans” configuration indicates that these two groups are on opposite sides of the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered cyclohexane ring, with the p-chlorophenyl and acetyl groups attached to it in a trans configuration .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the p-chlorophenyl and acetyl groups. The chlorine atom in the p-chlorophenyl group is an electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetyl and p-chlorophenyl groups) would influence its properties .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Trans-4-(N-acetylamido)cyclohexanol, a close derivative of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, has been identified as an important precursor in the synthesis of pharmaceutical intermediates, specifically the hydrochloride salt of trans-4-aminocyclohexanol. The synthesis process involves acetylation of p-aminophenol and subsequent hydrogenation, yielding a mix of trans and cis isomers with high selectivity and conversion rates (Li Jia-jun, 2012).

Photochemistry and Fluorescence Studies

The study of substituted 1-(9-Anthryl)-2-(4-pyridyl)ethenes, including derivatives similar to trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, showed that polar solvents significantly affect their fluorescence and photoisomerization behaviors. This phenomenon is likely due to the stabilization of the intramolecular charge transfer (ICT) excited state in polar solvents, with the pyridine ring acting as an electron acceptor (E. Shin, Sang Ha Lee, 2002).

X-ray Structural Analysis and Metal Complex Formation

X-ray analyses of certain cyclohexenyl palladium complexes, which are structurally related to trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, revealed differences in their conformation and bond lengths. These studies provide insights into the asymmetric bonding in such complexes, potentially useful in catalysis and material science (C. Jonasson et al., 2000).

Photolysis and Photo-Hydration Research

Research on the photolysis of certain styrylnaphthalenes closely related to trans-4-(p-Chlorophenyl)-1-acetylcyclohexane highlights complex photophysical processes like photo-hydration and photoisomerization in various solvents. This research contributes to a deeper understanding of photochemical reactions relevant to organic chemistry and material sciences (E. Bandini et al., 2005).

Polymer Science

The synthesis and study of polyimides derived from different isomers of cyclohexanetetracarboxylic dianhydrides, related to trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, have provided valuable insights into the properties of these polymers. This includes observations on solubility, thermal stability, and glass transition temperatures, which are critical in the development of advanced materials (Xingzhong Fang et al., 2004).

Mechanism of Action

Target of Action

Trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, also known as Atovaquone , is a hydroxynaphthoquinone . Its primary targets are the cytochrome bc1 complex (Complex III) in Plasmodium species . This complex plays a crucial role in the mitochondrial electron transport chain, which is essential for ATP production .

Mode of Action

Atovaquone interacts with its targets by inhibiting the electron transport in the cytochrome bc1 complex . This inhibition disrupts the mitochondrial membrane potential (ΔΨ m), leading to a collapse of ΔΨ m . The collapse of ΔΨ m is enhanced when Atovaquone is used in combination with certain other drugs, such as Proguanil .

Biochemical Pathways

The inhibition of the cytochrome bc1 complex by Atovaquone affects the mitochondrial electron transport chain . This disruption leads to a decrease in ATP production, which is crucial for the survival and functioning of the parasite . The downstream effects include the disruption of various metabolic processes dependent on ATP.

Result of Action

The primary result of Atovaquone’s action is the effective treatment and prevention of diseases caused by Plasmodium species, such as malaria . By disrupting ATP production, it inhibits the growth and reproduction of the parasite, thereby alleviating the disease symptoms .

Action Environment

The action, efficacy, and stability of Atovaquone can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, the presence of other drugs (such as Proguanil) can enhance the drug’s effectiveness . .

properties

IUPAC Name

1-[4-(4-chlorophenyl)cyclohexyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSIPCMAJDSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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